REACTION_CXSMILES
|
O.[NH2:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.[OH-].[Na+:11]>C1(C)C=CC=CC=1>[NH2:2][C:3]1[CH:4]=[C:5]([O-:9])[CH:6]=[CH:7][CH:8]=1.[Na+:11] |f:2.3,5.6|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
261.91 g
|
Type
|
reactant
|
Smiles
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NC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
720 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated at 100°-140° C. for three hours
|
Duration
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3 h
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Type
|
CUSTOM
|
Details
|
to remove all of the water and toluene
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)[O-].[Na+]
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |